molecular formula C15H18O3 B3269445 Ethyl 1-benzyl-2-oxocyclopentanecarboxylate CAS No. 50984-08-2

Ethyl 1-benzyl-2-oxocyclopentanecarboxylate

Cat. No. B3269445
CAS RN: 50984-08-2
M. Wt: 246.3 g/mol
InChI Key: IKDYNDOAHRZGKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 1-benzyl-2-oxocyclopentanecarboxylate involves a phase-transfer benzylation reaction of ethyl 2-oxocyclopentanecarboxylate with benzyl bromide . This reaction has been investigated in a microreactor .


Molecular Structure Analysis

The molecular formula of Ethyl 1-benzyl-2-oxocyclopentanecarboxylate is C15H18O3 . The structure of this compound can also be represented by the SMILES string O=C1C (CCC1) (C (OCC)=O)CC2=CC=CC=C2 .


Chemical Reactions Analysis

Ethyl 1-benzyl-2-oxocyclopentanecarboxylate participates in cobalt (II) Schiff′s base complex catalyzed oxidation of primary and secondary alcohols . This reaction leads to the formation of aldehydes and ketones .


Physical And Chemical Properties Analysis

Ethyl 1-benzyl-2-oxocyclopentanecarboxylate is a clear liquid . It has a molecular weight of 156.18 . The boiling point of this compound is 132°C , and it has a flash point of 77°C . The specific gravity of this compound at 20/20°C is 1.08 .

Scientific Research Applications

Catalysis and Organic Synthesis

Ethyl 1-benzyl-2-oxocyclopentanecarboxylate has been utilized in various catalysis and organic synthesis processes. For instance, it's used in cobalt-catalyzed allylic and benzylic oxidations with dioxygen, showcasing its role in efficient oxidation reactions (Punniyamurthy & Iqbal, 1994). Additionally, its reactivity with aryllead triacetates in chloroform containing pyridine is explored for the synthesis of α-arylated ketones, demonstrating its versatility in organic synthesis (Pinhey & Rowe, 1980).

Intercalation Compounds

In materials science, Ethyl 1-benzyl-2-oxocyclopentanecarboxylate has been investigated for its retention by saponite, a type of clay. This study involved preparing intercalation compounds and characterizing them through various methods like X-ray diffraction and infrared spectroscopy. It indicates the potential of this compound in materials chemistry and environmental applications (Merchan, Bañares-Muñoz, & Vicente, 1998).

Pharmaceutical Research

In the pharmaceutical field, Ethyl 1-benzyl-2-oxocyclopentanecarboxylate is a precursor in the synthesis of potential anti-HIV compounds. It's used in the synthesis of alkyl-4-aryl-3-oxobutyrates, leading to the creation of potent N1-substituted uracils with anti-HIV-1 activity, highlighting its significance in medicinal chemistry (Danel et al., 1996).

Safety and Hazards

Ethyl 1-benzyl-2-oxocyclopentanecarboxylate is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction . This compound should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

ethyl 1-benzyl-2-oxocyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-2-18-14(17)15(10-6-9-13(15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDYNDOAHRZGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295770, DTXSID30965633
Record name ethyl 1-benzyl-2-oxocyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-benzyl-2-oxocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzyl-2-oxocyclopentanecarboxylate

CAS RN

50984-08-2, 5136-75-4
Record name NSC105435
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 1-benzyl-2-oxocyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-benzyl-2-oxocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

38.7 grams of anhydrous potassium carbonate and 90 ml of acetone were mixed, then with stirring, to the resulting mixture was dropwise added a solution of 10.4 ml of ethyl 2-oxocyclopentane carboxylate in 45 ml of acetone. After stirring at room temperature for 35 minutes, 16.7 ml of benzyl bromide was dropwise added thereto, and the reaction was allowed to continue under reflux for 3 hours. Then the reaction mixture was cooled to room temperature, filtered, concentrated, and distilled under reduced pressure. 11.54 g of colorless liquid as the second distillate cut was collected. Yield: 66.9%.
Quantity
38.7 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
16.7 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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